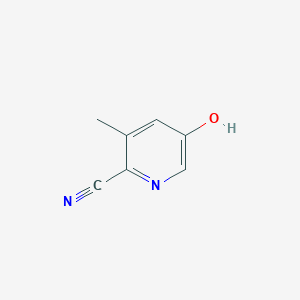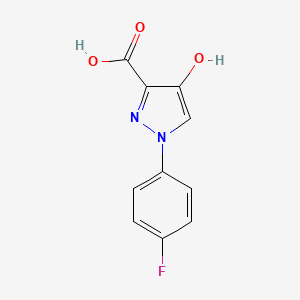
1-(2-Amino-5-fluorobenzyl)-4-piperidinol
Übersicht
Beschreibung
1-(2-Amino-5-fluorobenzyl)-4-piperidinol (AFBP) is a fluorinated piperidine derivative that has been investigated for its potential applications in biochemical and physiological research. AFBP is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh), and is thus a promising tool for studying the role of ACh in neuronal signaling. AFBP has also been studied for its potential use as a drug for treating Alzheimer’s disease, due to its ability to inhibit AChE and increase ACh levels in the brain.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Ring-Opening Reactions
Research has investigated the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of aliphatic and aromatic amines. The study highlights that reactions in protic solvents yield 3-amino-piperidin-4-ols, presenting a short-step synthesis for complex compounds like 4-fluorobenzyltrozamicol, a potent ligand for the vesicular acetylcholine transporter. This method avoids the need for chromatographic separation, providing an efficient approach to synthesize related compounds (Scheunemann et al., 2011).
Tuberculosis GyrB Inhibitors
A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. The compounds demonstrated significant in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, and exhibited antituberculosis activity. Notably, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a promising compound, showing significant activity against all tests without being cytotoxic at relevant concentrations (Jeankumar et al., 2013).
Cancer Research
Phosphorus–nitrogen compounds featuring 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives were synthesized and evaluated for their biological activities. The compounds were studied for their antibacterial, antifungal, and DNA cleavage activities. Additionally, their antiproliferative and antimigrative activities against various cancer cell lines were examined, highlighting their potential in cancer research and treatment (Binici et al., 2021).
Radiotracer Development for PET Imaging
Compounds containing the 4-(4-fluorobenzyl)piperidine moiety were developed as PET radioligands for imaging NR2B NMDA receptors. The study involved the synthesis, evaluation, and metabolic studies of these radiotracers. However, challenges related to poor brain penetration and significant defluorination during in vivo experiments were identified, indicating the need for cautious use of these radiolabeled patterns in PET radiotracer development (Labas et al., 2011).
Eigenschaften
IUPAC Name |
1-[(2-amino-5-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDJWMNAMXJIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-fluorobenzyl)-4-piperidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)




![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)